2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a methoxyphenyl group, and a dioxoisoindoline carboxylate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with 3-nitroaniline, followed by further reactions to introduce the methoxyphenyl and dioxoisoindoline carboxylate groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents and conditions for these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include other nitrophenyl and methoxyphenyl derivatives. its unique combination of functional groups and structural features sets it apart, providing distinct chemical and biological properties . Some similar compounds include:
- (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
- 2-Methoxyphenylacetonitrile
Properties
Molecular Formula |
C24H16N2O8 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H16N2O8/c1-33-21-8-3-2-7-19(21)25-22(28)17-10-9-15(12-18(17)23(25)29)24(30)34-13-20(27)14-5-4-6-16(11-14)26(31)32/h2-12H,13H2,1H3 |
InChI Key |
JPYPJMWDAIDSCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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